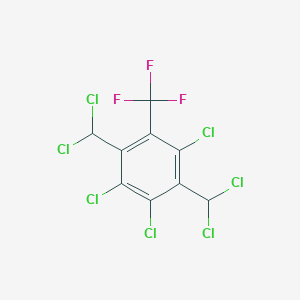
3-Chloro-2,4-difluoro-5-(trifluoromethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2,4-difluoro-5-(trifluoromethyl)benzonitrile, also known as CF3CN, is an organic compound with a wide range of applications in synthetic chemistry and scientific research. It is a colorless liquid that is soluble in water, alcohols, and many other organic solvents. CF3CN is a versatile reagent used in the synthesis of heterocyclic compounds, pharmaceuticals, and other organic molecules. It has a high boiling point and is relatively stable, making it an ideal choice for industrial applications.
科学的研究の応用
3-Chloro-2,4-difluoro-5-(trifluoromethyl)benzonitrile is used in a variety of scientific research applications, including the synthesis of heterocyclic compounds, pharmaceuticals, and other organic molecules. It is also used in the synthesis of peptides, peptidomimetics, and other biomolecules. Additionally, this compound is used in the synthesis of fluorinated polymers and in the preparation of organometallic complexes.
作用機序
3-Chloro-2,4-difluoro-5-(trifluoromethyl)benzonitrile is a versatile reagent that can be used in a variety of reactions. It is often used as a nucleophilic fluorinating agent, as it can react with a variety of substrates to form the desired product. This compound can also be used as an oxidizing agent, as it can react with various substrates to form the desired product. Additionally, this compound can be used as an electrophilic fluorinating agent, as it can react with various substrates to form the desired product.
Biochemical and Physiological Effects
This compound is not toxic to humans, and it has no known biochemical or physiological effects. It is, however, a volatile compound and should be handled with caution. Inhalation of this compound vapor can cause irritation to the eyes, nose, and throat, and it can cause dizziness, headaches, and nausea.
実験室実験の利点と制限
3-Chloro-2,4-difluoro-5-(trifluoromethyl)benzonitrile has a number of advantages for lab experiments. It is a relatively stable compound, making it an ideal choice for industrial applications. Additionally, it has a high boiling point, making it a suitable choice for a variety of reactions. Furthermore, this compound is relatively inexpensive and is readily available, making it a cost-effective choice for many experiments.
One of the main limitations of this compound is its volatility. Inhalation of this compound vapor can cause irritation to the eyes, nose, and throat, and it can cause dizziness, headaches, and nausea. Additionally, this compound is highly flammable and should be handled with caution.
将来の方向性
3-Chloro-2,4-difluoro-5-(trifluoromethyl)benzonitrile has a wide range of applications in synthetic chemistry and scientific research, and there are a number of future directions that could be explored. One potential area of research is the development of new methods of synthesis for this compound. Additionally, further research could be done on the use of this compound as a reagent in the synthesis of peptides, peptidomimetics, and other biomolecules. Finally, further research could be done on the use of this compound in the synthesis of fluorinated polymers and in the preparation of organometallic complexes.
合成法
3-Chloro-2,4-difluoro-5-(trifluoromethyl)benzonitrile can be synthesized through a number of methods, including the reaction of chloroform with trifluoromethyl iodide in the presence of base. This method produces this compound in high yields and is relatively simple to carry out. Other methods of synthesis include the reaction of trifluoromethyl iodide and trifluoromethanesulfonic anhydride, as well as the reaction of chloroform and trifluoromethanesulfonic anhydride.
特性
IUPAC Name |
3-chloro-2,4-difluoro-5-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HClF5N/c9-5-6(10)3(2-15)1-4(7(5)11)8(12,13)14/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBCTAXSYMDMHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1C(F)(F)F)F)Cl)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HClF5N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-Dithiobis[(5-methoxyvinyl)pyridine]](/img/structure/B6312963.png)
![2-[(Chlorodifluoromethyl)thio]nitrobenzene](/img/structure/B6312970.png)




![3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98%](/img/structure/B6313002.png)
![1-(4-Nitrophenoxy)-2-[2,2-bis(perfluoroisopropyl)-1-(trifluoromethyl)ethenoxy]benzene](/img/structure/B6313014.png)
![1-Methyl-3-(pentafluoroethyl)-5-[(phenylmethyl)thio]-4-(trifluoromethyl)-1H-pyrazole](/img/structure/B6313024.png)



